molecular formula C13H20INO2 B12011003 N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide CAS No. 764654-78-6

N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide

Katalognummer: B12011003
CAS-Nummer: 764654-78-6
Molekulargewicht: 349.21 g/mol
InChI-Schlüssel: DXAXOILPHWRQJM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 349.214 g/mol This compound is known for its unique structure, which includes a benzyl group, an ethoxy group, and a quaternary ammonium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide typically involves the reaction of N,N-dimethyl-2-oxoethanaminium iodide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds .

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-2-ethoxy-N,N-dimethyl-2-oxoethanaminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

764654-78-6

Molekularformel

C13H20INO2

Molekulargewicht

349.21 g/mol

IUPAC-Name

benzyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;iodide

InChI

InChI=1S/C13H20NO2.HI/c1-4-16-13(15)11-14(2,3)10-12-8-6-5-7-9-12;/h5-9H,4,10-11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

DXAXOILPHWRQJM-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C[N+](C)(C)CC1=CC=CC=C1.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.